N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-phenyl-1,3,4-oxadiazole-2-amine, which is then acylated with N-methyl-N-phenylacetamide under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted oxadiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar structural features but different functional groups.
Thiazoles: These compounds also contain a five-membered ring with sulfur and nitrogen atoms, exhibiting similar biological activities.
Imidazoles: These heterocyclic compounds share some chemical properties with oxadiazoles and are used in similar applications.
Uniqueness
N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Biological Activity
N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS No. 736950-05-3) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotective effects and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound's molecular formula is C17H15N3O2S, with a molecular weight of 325.38 g/mol. It is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₅N₃O₂S |
Molecular Weight | 325.38 g/mol |
CAS Number | 736950-05-3 |
Enzyme Inhibition
Recent studies indicate that compounds containing the 5-phenyl-1,3,4-oxadiazole scaffold exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives with modifications at the phenyl ring have shown varying degrees of inhibition:
- Inhibition Potency :
- AChE: IC₅₀ values ranging from approximately 0.052 μM to >10 μM depending on substitution patterns.
- BChE: IC₅₀ values also vary significantly based on structural modifications.
These findings suggest that this compound may be a promising candidate for further development as a dual inhibitor for neurodegenerative diseases like Alzheimer's .
Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has been highlighted in various studies. The presence of the oxadiazole moiety contributes to the ability of these compounds to cross the blood-brain barrier and exert protective effects against neuronal damage caused by oxidative stress and excitotoxicity.
Case Studies
- Neuroprotective Activity : A study demonstrated that compounds with similar scaffolds exhibited significant neuroprotective effects in cellular models exposed to neurotoxic agents. The mechanisms involved include modulation of oxidative stress pathways and enhancement of neuronal survival .
- Antimicrobial Activity : Another aspect of biological activity includes antimicrobial properties. In vitro tests have shown that derivatives exhibit strong activity against various bacterial strains, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for certain derivatives . This suggests potential applications in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cholinesterases : By inhibiting AChE and BChE, the compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Antioxidant Properties : The oxadiazole ring may play a role in scavenging free radicals and reducing oxidative stress in neuronal cells.
Properties
IUPAC Name |
N-methyl-N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-20(14-10-6-3-7-11-14)15(21)12-23-17-19-18-16(22-17)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKRUTPXVMISJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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